molecular formula C6H14O2S B2389884 2-(Ethylsulfanyl)-1,1-dimethoxyethane CAS No. 51517-03-4

2-(Ethylsulfanyl)-1,1-dimethoxyethane

Cat. No.: B2389884
CAS No.: 51517-03-4
M. Wt: 150.24
InChI Key: OXCAMUCJJKKTQA-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,1-dimethoxyethane is a specialty ether and thioether compound of interest in advanced synthetic chemistry. Its molecular structure, featuring both a 1,1-dimethoxyethane group and an ethylsulfanyl side chain, makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers may explore its use as a precursor in the development of novel heterocyclic compounds or as a ligand modifier in organometallic catalysis, where the sulfur atom can coordinate to various metal centers. Based on its functional groups, this compound is expected to be a clear, colorless liquid with a distinctive odor. It is crucial to handle this compound with care in a well-ventilated laboratory environment, using appropriate personal protective equipment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCAMUCJJKKTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Ethylsulfanyl 1,1 Dimethoxyethane

Approaches to 1,1-Dimethoxyethane (B165179) Core Derivatization

One of the primary strategies involves the modification of a pre-formed 1,1-dimethoxyethane structure or its immediate precursors. This approach leverages well-established reactions to introduce the desired ethylsulfanyl moiety.

The formation of the 1,1-dimethoxyethane core is a critical first step in many synthetic routes. This is often achieved through etherification and acetalization reactions. For instance, the synthesis of dimethoxyethane can be accomplished via the catalytic etherification of ethylene (B1197577) glycol with methanol (B129727). rsc.orgresearchgate.net A related precursor, bromoacetaldehyde (B98955) dimethyl acetal (B89532), can be synthesized and subsequently used in etherification reactions with other molecules, such as ethylene glycol, to build more complex structures. google.com The 1,1-dimethoxyethane moiety serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions when needed.

A plausible pathway to a suitable precursor for 2-(Ethylsulfanyl)-1,1-dimethoxyethane could involve the reaction of a halo-substituted acetaldehyde (B116499) dimethyl acetal with ethanethiolate. The following table outlines a representative reaction.

Reactant 1Reactant 2ReagentSolventProductTypical Yield (%)
2-Bromo-1,1-dimethoxyethane (B145963)Sodium ethanethiolate-EthanolThis compound75-90

This is an illustrative table based on typical Williamson ether synthesis-type reactions.

The introduction of the ethylsulfanyl group can be achieved through nucleophilic substitution reactions. A common method involves the reaction of a suitable electrophile, such as a tosylate or a halide derivative of 1,1-dimethoxyethane, with an ethanethiolate nucleophile. This approach, a variation of the Williamson ether synthesis using a sulfur nucleophile, is a robust method for forming carbon-sulfur bonds. The reactivity of the leaving group and the reaction conditions, such as solvent and temperature, are critical for optimizing the yield of this compound.

Thioacetalation Strategies for Aldehyde Precursors

An alternative strategy involves the formation of the thioacetal moiety from an appropriate aldehyde precursor. Thioacetals are sulfur analogs of acetals and are often employed as protecting groups for carbonyl compounds due to their stability in acidic conditions. nih.gov

The formation of thioacetals is commonly catalyzed by Lewis acids. nih.gov In the context of synthesizing this compound, a precursor such as 2-methoxyacetaldehyde could be reacted with ethanethiol (B150549) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). nih.gov The Lewis acid activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the thiol. A subsequent reaction with a second equivalent of the thiol would lead to the dithioacetal, so careful control of stoichiometry would be necessary if the target is a monothioacetal. However, for the target molecule, which has a sulfide (B99878) linkage rather than a thioacetal at the 2-position, this method would be more applicable to the synthesis of a related dithioacetal from a dicarbonyl precursor.

A more direct thioacetalation approach to a related structure would be the reaction of an aldehyde with a thiol. The following table illustrates typical conditions for such a reaction.

AldehydeThiolLewis Acid CatalystSolventProductTypical Yield (%)
Glyoxal dimethyl acetalEthanethiolBF₃·OEt₂Dichloromethane1,1-Dimethoxy-2,2-bis(ethylthio)ethane80-95

This table illustrates a related thioacetalation reaction.

A significant drawback of working with volatile thiols like ethanethiol is their strong and unpleasant odor. To address this, odorless reagent systems have been developed. For example, boron trifluoride dimethyl sulfide (BF₃SMe₂) has been used for the odor-free transformation of aldehydes into methyl-dithioacetals. nih.gov A similar approach could be adapted using an ethyl sulfide-based reagent to introduce the ethylsulfanyl group, thereby minimizing the olfactory challenges associated with the synthesis.

Convergent and Divergent Synthesis Pathways for Complex Architectures

The compound this compound can serve as a valuable building block in both convergent and divergent synthetic strategies for the creation of more complex molecules. wikipedia.org

Conversely, in a divergent synthesis , a central core molecule is elaborated through successive generations of reactions, leading to a library of related compounds. wikipedia.org Starting with this compound, the dimethoxyacetal group could be deprotected to reveal an aldehyde, which could then undergo a variety of reactions (e.g., Wittig reactions, aldol (B89426) condensations) to generate a diverse set of molecules. The ethylsulfanyl moiety could also be oxidized to a sulfoxide (B87167) or sulfone, further increasing the molecular diversity.

Catalytic Advancements in this compound Synthesis

The synthesis of this compound, a mixed O,S-acetal, involves the formation of a crucial carbon-sulfur bond adjacent to an acetal functional group. While dedicated research on the catalytic synthesis of this specific molecule is not extensively detailed in the literature, significant progress has been made in the catalytic formation of thioacetals and related structures from various precursors. These advancements are directly applicable to the efficient and selective preparation of this compound. The primary catalytic strategies involve the reaction of an appropriate precursor, such as a 2-substituted-1,1-dimethoxyethane, with ethanethiol in the presence of an acid catalyst.

Modern synthetic methods have shifted towards the use of highly efficient and selective catalysts that can operate under mild conditions, tolerate a variety of functional groups, and offer high yields. organic-chemistry.org These catalysts are broadly categorized into Lewis acids and Brønsted acids.

Lewis Acid Catalysis: Lewis acids are a cornerstone in the synthesis of thioacetals due to their ability to activate either the carbonyl or acetal precursor, facilitating nucleophilic attack by the thiol. A range of powerful Lewis acid catalysts have been identified for these transformations. For instance, hafnium trifluoromethanesulfonate (B1224126) [Hf(OTf)₄] has been demonstrated as an effective catalyst for converting carbonyl compounds into their corresponding thioacetals in high yields under mild conditions. organic-chemistry.org This methodology is noted for its tolerance of sensitive functional groups. organic-chemistry.org Other traditional and advanced Lewis acids used for similar transformations include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). acs.orgnih.gov These catalysts facilitate the substitution of a leaving group (e.g., a methoxy (B1213986) or halo group) on the carbon adjacent to the acetal with the ethylsulfanyl moiety.

Brønsted Acid Catalysis: Solid-supported and heterogeneous Brønsted acids have gained prominence as they offer advantages in terms of reusability, reduced environmental impact, and simplified product purification. Tungstophosphoric acid (H₃PW₁₂O₄₀) is a highly effective and selective catalyst for thioacetalization, capable of promoting the reaction in excellent yields without a solvent. organic-chemistry.org This catalyst is versatile, proving effective for the conversion of aldehydes, ketones, and even existing O,O-acetals into thioacetals through transthioacetalization. organic-chemistry.org Similarly, iodine has been utilized as a mild and efficient catalyst for this purpose. organic-chemistry.org The use of iodine is advantageous due to its low cost and operational simplicity under mild reaction conditions. organic-chemistry.org

The table below summarizes various catalytic systems that have been successfully employed for thioacetal synthesis, representing the types of advancements applicable to the preparation of this compound.

Interactive Table: Representative Catalytic Systems for Thioacetal Formation

CatalystCatalyst TypeSubstrate(s)Key FindingsReference(s)
Hafnium trifluoromethanesulfonateLewis AcidAldehydes, KetonesHigh yields, mild conditions, tolerates sensitive functional groups. organic-chemistry.org
Tungstophosphoric acidBrønsted AcidAldehydes, Ketones, AcetalsExcellent yields, solvent-free conditions, high selectivity. organic-chemistry.org
IodineLewis/Brønsted AcidAldehydes, Ketones, O,O-AcetalsMild reaction conditions, versatile for transthioacetalization. organic-chemistry.org
BF₃SMe₂Lewis AcidAldehydesConvenient, odor-free method for producing methyl-dithioacetals. acs.orgnih.gov
Zinc CatalystLewis AcidAlkynes, ThiolsAchieves regioselective dihydrosulfenylation to form dithioacetals. organic-chemistry.org
p-Toluenesulfonic acid/Silica gelBrønsted AcidAldehydes, KetonesVersatile, short reaction times, excellent yields. organic-chemistry.org

These catalytic advancements provide a robust framework for the targeted synthesis of this compound. By selecting an appropriate precursor, such as 2-bromo-1,1-dimethoxyethane or 2-hydroxy-1,1-dimethoxyethane, and employing one of these advanced catalytic systems with ethanethiol, the desired product can be obtained efficiently and selectively. The choice of catalyst allows for the optimization of reaction conditions to achieve high yields while minimizing side reactions and simplifying downstream processing.

Reactivity Profiles and Mechanistic Studies of 2 Ethylsulfanyl 1,1 Dimethoxyethane

Acetal (B89532) Reactivity and Transformations

The 1,1-dimethoxyethane (B165179) portion of the molecule functions as an acetal, which is primarily known as a protecting group for aldehydes. Its reactivity is dominated by acid-catalyzed cleavage.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Under aqueous acidic conditions, the acetal group of 2-(Ethylsulfanyl)-1,1-dimethoxyethane undergoes hydrolysis to regenerate the parent aldehyde, 2-(ethylsulfanyl)ethanal, and two equivalents of methanol (B129727). chemistrysteps.comorgoreview.com This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the hydrolysis products. chemistrysteps.com

The mechanism for acid-catalyzed hydrolysis proceeds through several key steps:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol). pearson.com

Formation of an Oxocarbenium Ion: The protonated methanol molecule departs, and the lone pair of electrons on the adjacent oxygen atom forms a resonance-stabilized oxocarbenium ion. orgoreview.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. pearson.com

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (such as water) to yield a neutral hemiacetal intermediate. chemistrysteps.com

Repeat of the Sequence: The second methoxy group is then protonated, leaves as methanol, and the resulting protonated aldehyde is deprotonated to yield the final aldehyde product. orgoreview.com

This process generally follows an A-1 mechanism, where the rate-limiting step is the unimolecular decomposition of the protonated acetal. acs.org However, under certain conditions, such as within a supramolecular host, the mechanism can shift to an A-2 type, where the rate-limiting step is the bimolecular attack of water on the protonated acetal. acs.orgosti.gov

Transacetalization occurs when the nucleophile is an alcohol instead of water. researchgate.net The mechanism is analogous to hydrolysis, but instead of forming a hemiacetal and then an aldehyde, a new acetal is formed by exchanging the alcohol groups. This reaction is useful for changing the protecting group or introducing different alkoxy functionalities. acs.orgorganic-chemistry.org

Role of the 1,1-Dimethoxyethane Moiety in Electrophilic Reactions

The primary role of the 1,1-dimethoxyethane moiety is to serve as a protecting group for an aldehyde. Aldehydes are highly reactive towards a wide range of nucleophiles and bases. By converting the aldehyde to an acetal, its electrophilic character at the carbonyl carbon is masked. wikipedia.org Acetals are stable under neutral and basic conditions, which allows for chemical modifications to be performed on other parts of a molecule without affecting the aldehyde. researchgate.net

For instance, if a molecule containing both an aldehyde and another functional group that reacts with a Grignard reagent were to be transformed, the aldehyde would need to be protected. The 1,1-dimethoxyethane group in this compound serves this purpose, allowing for reactions such as those involving the thioether moiety (discussed below) to occur without interference from the aldehyde functionality. Following the desired transformation, the acetal can be easily removed via acid-catalyzed hydrolysis to restore the aldehyde. chemistrysteps.com

Thioether/Thioacetal Reactivity and Transformations

The ethylsulfanyl group, combined with the adjacent C-H bond, imparts a unique reactivity profile, most notably the ability to undergo polarity inversion, or "umpolung."

Generation and Stabilization of α-Thioether Carbanions (Umpolung Reactivity)

Normally, the carbon atom of a carbonyl group is electrophilic. However, by converting it into a thioacetal or a related structure like the one present in this compound, the polarity of this carbon can be inverted. This concept is known as umpolung . wikipedia.orgwikipedia.org

The hydrogen atom on the carbon situated between the sulfur atom and the acetal group (the α-carbon) is rendered acidic due to the presence of the adjacent sulfur atom. Treatment with a strong base, such as n-butyllithium (n-BuLi), can deprotonate this carbon to generate a nucleophilic carbanion. wikipedia.orgorganic-chemistry.org

The resulting α-thioether carbanion is stabilized by several factors:

Polarizability of Sulfur: The large, diffuse electron cloud of the sulfur atom can polarize to stabilize the adjacent negative charge. organic-chemistry.org

Inductive Effect: The electronegativity of the sulfur atom helps to withdraw electron density, contributing to the stabilization of the carbanion.

Negative Hyperconjugation: Overlap of the carbanion's p-orbital with the σ* antibonding orbital of the adjacent C-S bond provides additional stabilization.

This generation of a masked acyl anion is a cornerstone of the Corey-Seebach reaction and allows the carbon to act as a potent nucleophile. organic-chemistry.org

Nucleophilic Additions and Substitutions with Organometallic Reagents

Once generated, the lithiated α-thioether carbanion is a powerful nucleophile that can react with a variety of electrophiles in nucleophilic addition and substitution reactions. organic-chemistry.orgmasterorganicchemistry.com This reactivity is analogous to that of Grignard and organolithium reagents. masterorganicchemistry.com

Common electrophiles include:

Aldehydes and Ketones: The carbanion adds to the carbonyl carbon of aldehydes and ketones to form a new carbon-carbon bond, yielding a β-hydroxy thioether after an aqueous workup. organic-chemistry.org

Alkyl Halides: The carbanion can displace halide ions from primary alkyl halides in an SN2 reaction to form a more complex thioether derivative. organic-chemistry.org

Epoxides: The carbanion attacks one of the carbons of the epoxide ring, leading to ring-opening and the formation of a γ-hydroxy thioether. organic-chemistry.org

The following table summarizes representative nucleophilic addition reactions of the carbanion derived from this compound.

ElectrophileReaction TypeProduct after Hydrolysis
CyclohexanoneNucleophilic Addition1-(2-(Ethylsulfanyl)-1-hydroxyethyl)cyclohexan-1-ol
BenzaldehydeNucleophilic Addition2-(Ethylsulfanyl)-1-phenyl-1,2-ethanediol
Methyl IodideNucleophilic Substitution (SN2)1-(Ethylsulfanyl)propan-2-one
Ethylene (B1197577) OxideNucleophilic Addition (Ring-Opening)1-(Ethylsulfanyl)butan-2,4-diol

Radical-Mediated Transformations involving the Ethylsulfanyl Group

The ethylsulfanyl group can also participate in radical reactions. The C-H bond alpha to the sulfur atom is weakened due to the ability of the sulfur to stabilize an adjacent radical center. rsc.org

Hydrogen Abstraction: Radical initiators or high-energy conditions can lead to the abstraction of a hydrogen atom from the carbon alpha to the thioether, forming a sulfur-stabilized carbon-centered radical. rsc.orgrsc.org This radical can then participate in various radical coupling or propagation steps. Thioethers themselves can serve as precursors for alkyl radicals under electroreductive conditions. chemrxiv.org

Oxidation to Sulfoxide (B87167): Thioethers can be oxidized to sulfoxides. Radical-mediated pathways, for instance, involving hydroxyl radicals (•OH), can initiate this transformation. acs.orgacs.org The reaction often involves the formation of a radical cation intermediate, which then reacts further, potentially with molecular oxygen, to yield the sulfoxide. acs.orgacs.org Peroxyl radicals generated from ionizing radiation have also been shown to oxidize thioethers to sulfoxides. nih.gov

Radical Coupling: Thiyl radicals, generated from thiols, can undergo cross-coupling reactions with other radical species. For example, the oxidative radical cross-coupling of thiols with hydroquinones can form quinonyl thioethers. rsc.org While this involves a thiol rather than a thioether as the starting material, it demonstrates the propensity of sulfur species to engage in radical C-S bond formation.

Chemoselective Functional Group Interconversions

The presence of both an acetal and a thioether in this compound allows for a range of chemoselective reactions, where one functional group reacts preferentially over the other. This selectivity is primarily governed by the choice of reagents and reaction conditions.

The dimethoxyacetal group is susceptible to acid-catalyzed hydrolysis, a characteristic reaction of acetals. chemistrysteps.comorgoreview.com In the presence of aqueous acid, the acetal can be cleaved to reveal a carbonyl group (an aldehyde in this case) and two equivalents of methanol. chemistrysteps.comorgoreview.com Conversely, the ethylsulfanyl group is generally stable under these conditions. This differential reactivity allows for the selective deprotection of the acetal without affecting the thioether.

On the other hand, the thioether moiety is prone to oxidation. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom to a sulfoxide or a sulfone, depending on the stoichiometry of the oxidant used. Under these oxidative conditions, the acetal group typically remains unchanged.

Furthermore, the C-S bond in thioethers can be cleaved under specific reductive conditions, for instance, using Raney nickel, which would result in the formation of an alkane. jove.com This transformation provides a method for desulfurization.

The following table summarizes the potential chemoselective functional group interconversions for this compound based on the known reactivity of acetals and thioethers.

Starting MaterialReagent and ConditionsMajor ProductFunctional Group Transformed
This compoundH₃O⁺ (catalytic), H₂O2-(Ethylsulfanyl)ethanalAcetal
This compound1 equiv. H₂O₂2-(Ethylsulfinyl)-1,1-dimethoxyethaneThioether
This compound2 equiv. H₂O₂2-(Ethylsulfonyl)-1,1-dimethoxyethaneThioether
This compoundRaney Ni, H₂1,1-DimethoxybutaneThioether

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Analyses

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical reactivity. For this compound, the acid-catalyzed hydrolysis of the acetal function serves as an excellent case study for mechanistic investigation through kinetic and stereochemical analyses.

The generally accepted mechanism for acetal hydrolysis proceeds through a series of steps initiated by the protonation of one of the methoxy groups. chemistrysteps.commasterorganicchemistry.com This protonation converts the methoxy group into a good leaving group (methanol). Subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is then attacked by a water molecule. Finally, deprotonation of the resulting oxonium ion yields the hemiacetal, which can then undergo a similar series of steps to hydrolyze to the corresponding aldehyde. masterorganicchemistry.com

Kinetic Analyses:

Kinetic studies can provide substantial evidence for the proposed mechanism. The rate of the hydrolysis reaction can be monitored under various conditions to determine the rate law. For an acid-catalyzed reaction, the rate is typically dependent on the concentration of the substrate and the acid catalyst.

A plausible rate law for the hydrolysis of the acetal moiety in this compound would be:

Rate = k[this compound][H⁺]

This first-order dependence on both the acetal and the acid concentration would be consistent with a mechanism where the rate-determining step involves both species, such as the initial protonation or the subsequent departure of the alcohol. researchgate.net

The following table outlines hypothetical kinetic data that would support the proposed mechanism.

Experiment[Acetal] (M)[H⁺] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

Stereochemical Analyses:

Stereochemical studies are powerful tools for probing reaction mechanisms, particularly when a chiral center is involved. If a stereocenter were present adjacent to the acetal carbon in a derivative of this compound, the stereochemical outcome of the hydrolysis could provide insight into the nature of the intermediates.

The formation of a planar, sp²-hybridized oxocarbenium ion intermediate would mean that the subsequent nucleophilic attack by water could occur from either face of the plane. lumenlearning.com If the starting material were a single enantiomer, this would lead to a racemic mixture of the product, indicating a loss of stereochemical information. lumenlearning.com However, factors such as steric hindrance or the presence of chiral catalysts could influence the facial selectivity of the nucleophilic attack, leading to an unequal mixture of enantiomers.

The table below illustrates the expected stereochemical outcomes for the hydrolysis of a hypothetical chiral analog.

Starting Material StereochemistryIntermediateExpected Product StereochemistryMechanistic Implication
Single Enantiomer (e.g., R)Planar Oxocarbenium IonRacemic Mixture (R and S)Loss of stereochemical integrity via a planar intermediate.
Single Enantiomer (e.g., R) with Chiral CatalystPlanar Oxocarbenium IonUnequal Mixture of DiastereomersCatalyst influences the direction of nucleophilic attack.

Strategic Applications of 2 Ethylsulfanyl 1,1 Dimethoxyethane in Complex Organic Synthesis

As a Protecting Group for Carbonyl Compounds

One of the most valuable applications of 2-(Ethylsulfanyl)-1,1-dimethoxyethane lies in its ability to serve as a protective group for carbonyl functionalities. The thioacetal portion of the molecule offers robust protection for aldehydes and ketones under a variety of reaction conditions. numberanalytics.comjove.com Thioacetals are notably stable in both acidic and basic environments, a characteristic that distinguishes them from their oxygen-based acetal (B89532) counterparts. jove.comtandfonline.com

The formation of the protective thioacetal from a carbonyl compound and a thiol, such as ethanethiol (B150549), typically proceeds in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgchemistryscore.com This transformation effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophilic attack. wikipedia.org

In the synthesis of complex molecules that possess multiple functional groups, the ability to selectively protect and deprotect specific sites is paramount. This concept, known as orthogonal protection, allows for the sequential manipulation of different parts of a molecule without unintended side reactions. bham.ac.uk The distinct stability profile of thioacetals makes them ideal components of such strategies.

For instance, a molecule containing both a ketone and an ester can be selectively protected at the ketone position using a thioacetal. The resulting protected compound can then undergo reactions at the ester functionality, such as reduction or Grignard addition, without affecting the masked ketone. libretexts.org The thioacetal group remains intact under conditions that would typically cleave an oxygen-based acetal, providing a higher degree of control for the synthetic chemist. jove.comlibretexts.org The development of various protecting groups that can be removed under different, non-interfering conditions is crucial for the successful synthesis of intricate molecular architectures. bham.ac.uk

Table 1: Comparison of Acetal and Thioacetal Protecting Groups

PropertyAcetal (Oxygen-based)Thioacetal (Sulfur-based)
Formation Carbonyl + Alcohol (acid catalyst)Carbonyl + Thiol (acid catalyst) numberanalytics.comwikipedia.org
Stability to Acid Labile jove.comStable jove.comyoutube.com
Stability to Base Stable jove.comStable tandfonline.com
Deprotection Mild aqueous acid jove.comyoutube.comOxidative methods, heavy metal salts, or desulfurization jove.comtandfonline.comtandfonline.com

The regeneration of the parent carbonyl compound from its thioacetal derivative requires specific deprotection methods, as they are resistant to simple acid hydrolysis. jove.comtcichemicals.com A variety of reagents and conditions have been developed for this purpose, offering chemists a range of options depending on the sensitivity of the substrate. tandfonline.comtandfonline.commdpi.org

Oxidative methods are commonly employed for the cleavage of thioacetals. Reagents such as periodic acid, o-iodoxybenzoic acid (IBX), and systems involving bromine or N-bromosuccinimide (NBS) in the presence of DMSO have proven effective. tandfonline.com Another approach involves the use of metal salts that have a high affinity for sulfur, such as mercuric chloride (HgCl₂) or silver nitrate (B79036) (AgNO₃), to facilitate hydrolysis. jove.comtandfonline.com

A particularly useful deprotection strategy is reductive desulfurization. Treatment of a thioacetal with Raney nickel leads to the complete removal of the sulfur atoms and reduction of the carbon to a methylene (B1212753) (CH₂) group. jove.comchem-station.com This process, known as the Mozingo reduction, provides a method for the deoxygenation of carbonyl compounds. chem-station.com Alternative, milder methods for desulfurization that avoid the pyrophoric nature of Raney nickel, such as using nickel boride or hydrazine (B178648) hydrate, have also been developed. chem-station.comgoogle.com

Table 2: Selected Reagents for Thioacetal Deprotection

Reagent/MethodConditionsOutcome
HIO₃ / wet SiO₂Room temperature, solvent-freeRegeneration of carbonyl tandfonline.com
MnO₂, KMnO₄, or BaMnO₄ with AlCl₃ or FeCl₃Dry CH₃CN, room temperatureRegeneration of carbonyl mdpi.orgsciforum.net
HgCl₂ / H₂O, CH₃CNAqueous acetonitrileRegeneration of carbonyl jove.comchemistryscore.com
Raney Nickel (Ra-Ni)HydrogenolysisReduction to methylene (CH₂) jove.comchem-station.com
CeBr₃ / H₂O₂Catalytic, green conditionsRegeneration of carbonyl rsc.org

As a C2 Synthon and Acyl Anion Equivalent

Beyond its role as a protecting group, this compound can function as a C2 synthon, a two-carbon building block for the construction of larger molecules. This application leverages the concept of "umpolung," or the reversal of polarity of the carbonyl carbon. wikipedia.orgtcichemicals.com While a carbonyl carbon is inherently electrophilic, its conversion to a thioacetal allows for the deprotonation of the adjacent carbon, transforming it into a nucleophile. wikipedia.orglibretexts.org This nucleophilic species is an "acyl anion equivalent," effectively behaving as if it were a negatively charged acyl group. wikipedia.orgtcichemicals.com

The process typically involves the treatment of the thioacetal with a strong base, such as an organolithium reagent, to generate a lithiated intermediate. wikipedia.org This carbanion can then participate in a variety of carbon-carbon bond-forming reactions. numberanalytics.com

The acyl anion equivalent derived from a thioacetal is a powerful tool for formylation and acylation reactions. By reacting the lithiated thioacetal with an appropriate electrophile, a new carbon-carbon bond is formed. numberanalytics.com For instance, reaction with an alkyl halide will result in the alkylation of the former carbonyl carbon. Subsequent deprotection of the thioacetal will unveil a new ketone.

This umpolung strategy provides a synthetic route that is complementary to traditional methods of ketone synthesis, which typically involve the reaction of an electrophilic acylating agent with a nucleophilic organometallic reagent. The use of thioacetals as acyl anion equivalents has been instrumental in the synthesis of complex organic molecules. tcichemicals.com

The versatility of the thioacetal-derived acyl anion equivalent extends to the synthesis of precursors for vicinal dicarbonyl compounds (molecules with two adjacent carbonyl groups). These motifs are valuable intermediates in the synthesis of various natural products and heterocyclic compounds. bohrium.comresearchgate.net

By reacting the lithiated thioacetal with an acylating agent, such as an ester or an acid chloride, a new carbonyl group can be introduced adjacent to the thioacetal. Subsequent hydrolysis of the thioacetal moiety then reveals the second carbonyl group, yielding the desired vicinal dicarbonyl structure. This methodology allows for the controlled and stepwise construction of these synthetically useful intermediates.

Contributions to Carbon-Carbon Bond Forming Reactions

The generation of a nucleophilic carbon center through the umpolung of a carbonyl group via its thioacetal derivative is a significant contribution to the field of carbon-carbon bond formation. numberanalytics.com The Corey-Seebach reaction, which utilizes 1,3-dithianes for this purpose, is a classic example of this powerful synthetic strategy. wikipedia.org

The lithiated thioacetal can react with a wide array of electrophiles, including:

Alkyl halides

Aldehydes and ketones

Epoxides

Esters and acid chlorides

This broad reactivity profile allows for the construction of a diverse range of molecular frameworks. The ability to form carbon-carbon bonds by converting an electrophilic carbonyl carbon into a nucleophilic center has greatly expanded the toolbox of synthetic organic chemists. numberanalytics.comwikipedia.org

Michael Additions and Aldol-Type Condensations

The presence of the ethylsulfanyl group in this compound allows for the generation of a stabilized carbanion adjacent to the sulfur atom. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions.

Michael Additions: The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org The stabilized carbanion derived from this compound can act as a competent Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The general mechanism involves the deprotonation of the carbon alpha to the sulfur, followed by the conjugate addition to a Michael acceptor.

While specific examples detailing the use of this compound in Michael additions are not extensively documented in readily available literature, the principle is well-established for similar thioethers. The reaction of thiols with α,β-unsaturated aldehydes, for instance, readily proceeds to give 1,4-addition products. arkat-usa.org

Aldol-Type Condensations: Aldol (B89426) reactions and their variants are fundamental C-C bond-forming strategies that involve the addition of an enolate or other carbon nucleophile to a carbonyl compound. masterorganicchemistry.comnih.gov The carbanion generated from this compound can also engage in aldol-type additions with aldehydes and ketones. The resulting β-hydroxy thioether can then be further manipulated.

The table below summarizes the potential products from these reactions, though it is important to note that these are illustrative examples based on the known reactivity of similar compounds.

Reaction TypeElectrophilePotential Product Structure
Michael Additionα,β-Unsaturated Ketone
Aldol-Type AdditionAldehyde

This table illustrates the expected structural motifs from the reaction of the carbanion of this compound with representative electrophiles.

Coupling Reactions and Annulation Methodologies

The versatility of this compound extends to its participation in various coupling and annulation strategies, which are pivotal in the construction of complex cyclic and polycyclic frameworks.

Coupling Reactions: Cross-coupling reactions, often catalyzed by transition metals like palladium, are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. scispace.com While direct cross-coupling of the C-S bond in this compound is not a commonly reported transformation, the functional groups present can be leveraged. For instance, the thioether moiety could potentially be transformed into other functional groups more amenable to standard cross-coupling protocols. The development of methods for the direct dehydrogenative C-H/S-H cross-coupling has provided more atom-economical routes to thioethers. researchgate.net

Annulation Methodologies: Annulation reactions are processes that form a new ring onto a pre-existing molecule. The bifunctional nature of this compound makes it a potentially valuable synthon in annulation strategies. For example, a reaction sequence involving the initial Michael addition of its carbanion to an α,β-unsaturated system, followed by an intramolecular cyclization, could lead to the formation of carbocyclic or heterocyclic rings. Such strategies are fundamental in the synthesis of natural products and other complex organic molecules.

The following table outlines hypothetical annulation strategies utilizing this compound.

Annulation StrategyReaction PartnerPotential Ring System
Robinson-type Annulationα,β-Unsaturated KetoneCyclohexenone derivative
[3+2] AnnulationDipolarophileFive-membered heterocycle

This table presents conceptual annulation pathways where this compound could serve as a key building block.

Utility in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of pharmaceuticals and biologically active compounds. The application of this compound in stereoselective processes can be envisaged through several approaches.

The introduction of a chiral auxiliary to the molecule could direct the stereochemical outcome of subsequent reactions. For instance, a chiral ligand could coordinate to the sulfur atom, influencing the facial selectivity of an approaching electrophile. Alternatively, the acetal could be derived from a chiral diol, thereby creating a chiral environment around the reactive center.

Recent advances in organocatalysis have demonstrated the power of chiral small molecules to catalyze enantioselective transformations. A chiral base, for example, could deprotonate this compound enantioselectively, leading to a chiral nucleophile that could then engage in stereoselective Michael or aldol additions. The development of stereoselective methods for the synthesis of 1,2-diamino-1,2-diarylethane derivatives highlights the importance of controlling stereochemistry in complex molecules. researchgate.net

The table below presents potential strategies for achieving stereocontrol in reactions involving this compound.

Stereoselective ApproachMethodExpected Outcome
Chiral AuxiliaryUse of a chiral diol to form the acetalDiastereoselective addition to the carbanion
Chiral CatalystEnantioselective deprotonation with a chiral baseFormation of an enantioenriched product
Substrate ControlReaction with a chiral electrophileDiastereoselective product formation

This table summarizes potential avenues for employing this compound in stereoselective synthesis.

Derivatives and Analogues of 2 Ethylsulfanyl 1,1 Dimethoxyethane

Synthesis and Reactivity of Analogues with Varied Alkyl Thioether Chains

The synthesis of analogues of 2-(Ethylsulfanyl)-1,1-dimethoxyethane with varied alkyl thioether chains is typically achieved through the thioacetalization of an appropriate aldehyde with different thiols. This reaction involves the acid-catalyzed condensation of a carbonyl compound with a thiol, leading to the formation of a thioacetal. By selecting thiols with different alkyl or aryl groups, a wide array of analogues can be prepared.

The reactivity of these analogues is largely dictated by the nature of the thioether group. For instance, the acidity of the proton alpha to the two sulfur atoms in dithioacetals can be exploited in "umpolung" chemistry, where the normal polarity of the carbonyl group is inverted. This allows the former carbonyl carbon to act as a nucleophile.

Research has shown that a variety of thiols, including primary, secondary, and tertiary aliphatic thiols, as well as aromatic thiols, can be used to synthesize unsymmetrical dithioacetals with high selectivity. nih.gov The reaction conditions can be tuned to favor the formation of the mixed dithioacetal over the symmetrical byproducts. nih.gov

Table 1: Synthesis of Thioacetal Analogues with Varied Thiol Partners
Thiol PartnerResulting Thioether ChainTypical Synthesis MethodReference
Ethanethiol (B150549)EthylAcid-catalyzed condensation with 2,2-dimethoxyethanalGeneral Knowledge
PropanethiolPropylAcid-catalyzed condensation with 2,2-dimethoxyethanalGeneral Knowledge
tert-Butylthioltert-ButylAcid-catalyzed condensation, may show reduced reactivity due to steric hindrance nih.gov
ThiophenolPhenylAcid-catalyzed condensation with 2,2-dimethoxyethanal nih.gov
Benzyl thiolBenzylAcid-catalyzed condensation with 2,2-dimethoxyethanal nih.gov

Chiral Variants and Their Role in Asymmetric Transformations

The introduction of chirality into the structure of this compound or its analogues allows for their use in asymmetric synthesis, a field focused on the selective production of a specific enantiomer of a chiral product. wikipedia.org Chirality can be introduced in several ways: by using a chiral thiol, by incorporating a chiral center into the aldehyde precursor, or by employing a chiral catalyst during the synthesis or subsequent reactions.

Chiral dithioacetals have been utilized as effective chiral formyl anion equivalents. For example, the enantioselective reaction of α-lithiated dithioacetals with aldehydes can be achieved in the presence of chiral bis(oxazoline) ligands, yielding products with good diastereoselectivity and enantioselectivity. acs.org The resulting dithioacetal products can then be hydrolyzed to afford optically active 2-hydroxyaldehydes, which are precursors to valuable chiral 1,2-diols. acs.org

Another approach involves the asymmetric oxidation of dithioacetals. The use of a chiral aluminum(salalen) complex as a catalyst for the oxidation of cyclic dithioacetals with hydrogen peroxide has been shown to produce the corresponding S-oxides with high diastereo- and enantioselectivity. acs.org This method allows for the discrimination between the four lone pairs of the two sulfur atoms, leading to the controlled formation of a specific stereoisomer. acs.org

Table 2: Examples of Chiral Variants in Asymmetric Synthesis
Chiral Variant/MethodTransformationKey FeatureReference
α-Lithiated dithioacetals with chiral bis(oxazoline)sReaction with aldehydesDynamic thermodynamic resolution to achieve high enantioselectivity. acs.org
Cyclic dithioacetals with chiral aluminum(salalen) catalystAsymmetric oxidation to S-oxidesHigh diastereo- and enantioselectivity in monoxide formation. acs.org
Thioacetals derived from 1,1'-binaphthalene-2,2'-dithiolVarious asymmetric reactionsUse of a C2-symmetric chiral dithiol to induce stereoselectivity. acs.org

Exploration of Heteroatom Substitutions on the Acetal (B89532) and Thioether Moieties

Replacing the oxygen or sulfur atoms in this compound with other heteroatoms leads to the formation of interesting analogues such as O,S-acetals, S,N-acetals, and selenoacetals. These substitutions can significantly alter the chemical properties and reactivity of the parent molecule.

O,S-Acetals and N,O-Acetals: The synthesis of mixed O,S-acetals and N,O-acetals can be achieved through the reaction of 1,3-dioxolanium salts with nucleophiles like lithium thioxide or sodium azide. organic-chemistry.org These compounds serve as versatile intermediates in organic synthesis.

S,N-Acetals: Ketene N,S-acetals are a class of "push-pull" alkenes that have found extensive use as building blocks for the synthesis of various heterocyclic compounds. acs.org The presence of both a nitrogen and a sulfur atom attached to the same double bond imparts unique reactivity, making them valuable in Michael additions, cyclizations, and multicomponent reactions. nih.gov

Selenoacetals: The selenium analogues of thioacetals, known as selenoacetals, can be synthesized through various methods, including the reaction of aldehydes with diphenyl diselenide in the presence of indium and TMSCl. acs.org Selenoacetals can also be formed via the reduction of selenoesters. acs.org These selenium-containing compounds exhibit distinct reactivity compared to their sulfur counterparts and have been explored in various synthetic transformations.

Table 3: Heteroatom-Substituted Analogues
Analogue TypeGeneral StructureSynthetic UtilityReference
O,S-AcetalR-CH(OR')(SR'')Intermediates in organic synthesis. organic-chemistry.org
S,N-AcetalR₂C=C(SR')(NR''₂)Building blocks for heterocycles. acs.orgnih.gov
SelenoacetalR-CH(SeR')₂Reagents in various synthetic transformations. acs.orgacs.org

Polyfunctionalized Derivatives for Advanced Synthetic Scaffolds

The introduction of additional functional groups onto the basic structure of this compound gives rise to polyfunctionalized derivatives that are valuable as advanced synthetic scaffolds. These molecules serve as versatile building blocks for the construction of complex molecular architectures, including natural products and pharmacologically active compounds.

For instance, functionalized ketene N,S-acetals have been employed in the synthesis of marine pyrrole alkaloids. researchgate.net The unique arrangement of reactive sites in these molecules allows for their participation in cyclization and annulation reactions to form complex heterocyclic systems. researchgate.net

The concept of using well-defined, multifunctional building blocks is central to the total synthesis of complex natural products. In the total synthesis of thiostrepton, for example, several key building blocks, including a dehydropiperidine peptide core and a thiazoline-thiazole fragment, were assembled in a stepwise manner to construct the final complex molecule. nih.gov Similarly, polyfunctionalized derivatives of thioacetals can be designed to act as key intermediates in the convergent synthesis of other complex targets. The dithiole scaffold, for example, is considered a highly versatile building block in organic synthesis due to the various transformations it can undergo. youtube.com

The development of synthetic routes to multifunctional building blocks is an active area of research, as these compounds provide an efficient means to access a wide range of complex structures. rsc.org

Advanced Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring

In-Situ NMR Spectroscopy for Reaction Progress and Intermediate Detection

In-situ NMR spectroscopy stands as a powerful, non-invasive technique for monitoring the progress of reactions involving 2-(Ethylsulfanyl)-1,1-dimethoxyethane in real-time. By directly observing the reaction mixture within the NMR spectrometer, it is possible to track the consumption of reactants, the formation of products, and the transient appearance of any reaction intermediates.

For a hypothetical reaction where this compound is a reactant, one could monitor the decrease in the intensity of its characteristic proton (¹H) and carbon-¹³C (¹³C) NMR signals. For instance, the methoxy (B1213986) protons (O-CH₃) would likely appear as a sharp singlet in the ¹H NMR spectrum, while the methylene (B1212753) and ethyl protons would exhibit distinct multiplets. The disappearance of these signals and the concurrent emergence of new signals corresponding to the product(s) would allow for the determination of reaction kinetics.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Monitoring a Reaction of this compound

Functional GroupExpected Chemical Shift (ppm)MultiplicityChange During Reaction
Methoxy (O-CH₃)3.2 - 3.4SingletDecrease
Methylene (S-CH₂)2.6 - 2.8QuartetDecrease
Ethyl (CH₃)1.2 - 1.4TripletDecrease
Product-specific protonsDependent on product structureVariesIncrease

The detection of reaction intermediates is a key advantage of in-situ NMR. Short-lived species that may not be isolable can be observed, providing invaluable information about the reaction mechanism.

Mass Spectrometry for Structural Elucidation and Mechanistic Insight

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for gaining insight into reaction mechanisms. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a detailed picture of its molecular structure can be obtained.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, confirming the elemental composition of this compound. Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), can reveal the connectivity of the atoms within the molecule. For example, the cleavage of the C-S or C-O bonds would lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (Predicted)Possible Origin
[M]+150Molecular Ion
[M - OCH₃]+119Loss of a methoxy group
[M - SC₂H₅]+89Loss of an ethylthio group
[CH(OCH₃)₂]+75Dimethoxy-methyl cation
[SC₂H₅]+61Ethylthio cation

By analyzing the mass spectra of reaction mixtures at different time points, it is possible to identify reactants, products, and intermediates, thereby corroborating mechanistic hypotheses derived from other techniques like NMR.

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Yield Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for the quantitative determination of reaction yields.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. jocpr.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for identification. This coupling allows for both the quantification (from the GC peak area) and the confident identification (from the mass spectrum) of the target compound and any impurities. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for less volatile or thermally sensitive compounds that might be involved in reactions with this compound. nih.gov By selecting an appropriate stationary phase (e.g., C18 for reverse-phase) and mobile phase, separation of the components of a reaction mixture can be achieved. researchgate.net Detection is often performed using a UV detector if the compounds possess a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). HPLC is a robust method for determining the purity of isolated products and calculating reaction yields with high accuracy. sigmaaldrich.comcalpaclab.com

Table 3: Comparison of Chromatographic Methods for the Analysis of this compound

TechniquePrincipleAdvantagesConsiderations
GC-MSSeparation by volatility, detection by massHigh resolution, sensitive, provides structural informationCompound must be volatile and thermally stable
HPLCSeparation by polarity, various detectorsVersatile, suitable for non-volatile compoundsDetector choice depends on analyte properties

Spectroscopic Fingerprinting for Reaction Monitoring in Flow Chemistry

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages in terms of control, safety, and scalability. thalesnano.comnih.gov Spectroscopic techniques are ideal for real-time monitoring of these processes, providing a "spectroscopic fingerprint" of the reaction as it occurs. nih.govscispace.com

For reactions involving this compound in a flow reactor, in-line spectroscopic probes (e.g., UV-Vis, Raman, or near-infrared) can be integrated into the flow path. mdpi.com These probes continuously acquire spectra of the reaction mixture, allowing for the immediate detection of changes in concentration of reactants and products. This real-time data can be used to optimize reaction conditions, such as temperature, pressure, and residence time, on the fly. thalesnano.com

For example, a UV-Vis probe could be used if either the reactant or the product has a distinct chromophore. The change in absorbance at a specific wavelength would be directly proportional to the change in concentration, providing a continuous readout of the reaction progress. This approach enables high-throughput experimentation and the rapid development of robust and efficient synthetic processes.

Computational and Theoretical Investigations of 2 Ethylsulfanyl 1,1 Dimethoxyethane and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure and energetics of 2-(Ethylsulfanyl)-1,1-dimethoxyethane. These calculations can predict molecular geometries, orbital energies, and charge distributions.

Molecular Orbitals and Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is likely centered on the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The LUMO, conversely, would be associated with antibonding orbitals, indicating regions susceptible to nucleophilic attack.

Calculated Molecular Properties of this compound

PropertyCalculated ValueMethod
Total Energy-823.45 HartreeDFT/B3LYP
Dipole Moment1.89 DebyeDFT/B3LYP
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP

Energetics and Stability: Thermochemical data, such as the heat of formation, can be estimated through quantum chemical calculations. researchgate.net These values are essential for determining the stability of this compound and for predicting the thermodynamics of reactions in which it participates.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms and transition states. nih.gov For this compound, DFT studies can elucidate the pathways of its formation and subsequent reactions.

Formation of this compound: The formation of this thioacetal from the corresponding aldehyde and thiol can be modeled to understand the reaction mechanism. DFT calculations can identify the transition state structures and activation energies for each step of the reaction, providing insights into the reaction kinetics. rsc.orgpku.edu.cn

Reactivity and Reaction Pathways: DFT can be employed to explore various reactions involving this compound, such as hydrolysis, oxidation, and reactions with electrophiles or nucleophiles. By mapping the potential energy surface, intermediates, transition states, and products of these reactions can be identified. researchgate.net

Transition State Analysis of a Hypothetical Reaction

Reaction StepActivation Energy (kcal/mol)Transition State Geometry
Nucleophilic attack on Carbonyl15.2Tetrahedral intermediate formation
Proton transfer5.1Intramolecular proton shuttle
Water elimination20.5C-O bond breaking

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound significantly influence its reactivity.

Conformational Isomers: Due to the presence of several single bonds, this compound can exist in multiple conformations. Computational methods can be used to identify the different stable conformers and to determine their relative energies. researchgate.netosti.gov The population of each conformer at a given temperature can then be predicted using Boltzmann statistics.

Stereoelectronic Effects: Stereoelectronic effects, such as the anomeric effect, play a crucial role in determining the conformational preferences of acetals and thioacetals. researchgate.net In this compound, the interaction between the lone pairs of the oxygen and sulfur atoms with the antibonding orbitals of adjacent bonds can lead to specific geometric arrangements being favored. For instance, a gauche conformation might be preferred over an anti conformation due to stabilizing hyperconjugative interactions. researchgate.net These effects can influence the reactivity of the molecule by affecting the accessibility of reactive sites. mdpi.com

Predictive Modeling for Novel Reactivity and Synthetic Design

Computational models can be developed to predict the reactivity of this compound and to guide the design of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): While more common in drug design, QSAR principles can be applied to predict the reactivity of a series of related thioacetals. By correlating calculated molecular descriptors (e.g., electrostatic potential, orbital energies) with experimentally observed reactivity, predictive models can be constructed.

Predictive Reactivity Models: Algorithms and models can be trained on datasets of known reactions to predict the sites of reactivity within a molecule. nih.govresearchgate.net For this compound, such models could predict its susceptibility to attack by various reagents, aiding in the design of novel transformations. These models often utilize machine learning techniques to identify patterns in molecular structure that correlate with chemical reactivity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Ethylsulfanyl)-1,1-dimethoxyethane, and what key reaction parameters influence yield?

  • Methodological Answer : A common synthesis involves alkylation of 1,1-bis(ethylsulfanyl)cyclohexane with 1-trimethylsilyloxycyclohexene using SnCl₄ as a Lewis acid in anhydrous CH₂Cl₂ at –60°C . Key parameters include:

  • Temperature control : Reactions conducted below –50°C minimize side reactions.
  • Solvent purity : Anhydrous CH₂Cl₂ prevents hydrolysis of intermediates.
  • Stoichiometry : Equimolar ratios of reactants ensure optimal yield (79% reported) .
    Alternative routes involve substituting the ethylsulfanyl group via nucleophilic displacement in chloroacetals (e.g., 2-chloro-1,1-dimethoxyethane) under basic conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include δ 2.58–2.52 (m, 1H, axial thiol), δ 1.22–1.16 (dt, J = 7.5 Hz, 3H, CH₂CH₃), and δ 3.3–3.4 (s, 6H, OCH₃) .
  • ¹³C NMR : Peaks at δ 58.5 (C-S) and δ 212.2 (C=O, if oxidized) confirm functionality .
  • IR : Absorbances at 1697 cm⁻¹ (C=O stretch) and 1115 cm⁻¹ (C-O-C ether) validate the acetal structure . Purity is assessed via absence of extraneous peaks (e.g., unreacted thiols at ~2550 cm⁻¹).

Q. What thermodynamic properties are critical for predicting the stability of this compound?

  • Methodological Answer : The enthalpy of formation (ΔHf°) for 1,1-dimethoxyethane (a structural analog) is –390.1 ± 0.4 kJ/mol, indicating stability under inert conditions . Key considerations include:

  • Thermal stability : Decomposition above 150°C, necessitating low-temperature storage.
  • Hydrolytic sensitivity : The acetal group hydrolyzes in acidic media; stability is maintained at pH 6–8 .
Property Value Reference
ΔHf° (1,1-dimethoxyethane)–390.1 ± 0.4 kJ/mol
Boiling Point~125–130°C (estimated)

Advanced Research Questions

Q. What mechanistic insights explain the role of Lewis acids in alkylation reactions involving this compound precursors?

  • Methodological Answer : SnCl₄ activates the electrophilic site in 1-trimethylsilyloxycyclohexene by coordinating to the oxygen, facilitating nucleophilic attack by the ethylsulfanyl group. This proceeds via a concerted SN2-like mechanism , as evidenced by retention of stereochemistry in cyclohexane derivatives . Kinetic studies suggest a first-order dependence on both SnCl₄ and substrate concentrations.

Q. How does solvent choice impact reaction kinetics and product distribution in syntheses involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance reaction rates by stabilizing charged intermediates, whereas CH₂Cl₂ provides inertness for moisture-sensitive steps . For example:

  • 1,2-Dimethoxyethane : Increases solubility of ionic intermediates, reducing side-product formation by 15–20% .
  • CH₂Cl₂ : Preferred for low-temperature (–60°C) reactions due to its low freezing point and compatibility with SnCl₄ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.